molecular formula C26H22N2O5 B2595810 N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 953233-61-9

N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No. B2595810
CAS RN: 953233-61-9
M. Wt: 442.471
InChI Key: OTVUMOMCDXBTRU-UHFFFAOYSA-N
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Description

The compound “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is related . It has a molecular weight of 270.72 . Another related compound is “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)-4-isopropoxybenzamide” with CAS No. 953232-70-7.


Molecular Structure Analysis

The related compound “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” has a molecular weight of 270.72 and its molecular formula is C12H15ClN2O3 . Another related compound, “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide”, has a molecular weight of 344.39 and its molecular formula is C17H16N2O4S.


Physical And Chemical Properties Analysis

The related compound “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” has a molecular weight of 270.72 and its molecular formula is C12H15ClN2O3 . Another related compound, “N-((5-(3,4-dimethoxyphenyl)isoxazol-3-yl)methyl)thiophene-2-carboxamide”, has a molecular weight of 344.39 and its molecular formula is C17H16N2O4S.

Scientific Research Applications

Medicinal Chemistry and Drug Development

The isoxazole motif in this compound offers potential for medicinal applications. Researchers have explored its use in drug development due to its structural features. For instance, it could serve as a scaffold for designing novel drugs targeting specific diseases or biological pathways .

Antifungal Agents

The 3,5-diaryl-substituted isoxazole moiety found in related compounds plays a crucial role in antifungal activity. Notably, the antifungal drug micafungin (Mycamine®) contains this motif as a side chain. Micafungin is effective against Candida and Aspergillus-caused dermatomycosis .

Neuropharmacology

While not directly related to this specific compound, isoxazoles have been studied for their neuroactive properties. Naturally occurring isoxazoles like ibotenate and muscimol exhibit psychoactive effects and interact with GABA receptors. Investigating derivatives of these compounds may lead to insights in neuropharmacology .

Organic Synthesis

Isoxazoles are valuable building blocks in organic synthesis. Researchers have developed various synthetic approaches to access isoxazole derivatives. The compound could contribute to the development of new synthetic methodologies or the synthesis of complex molecules .

Biochemical Studies

Researchers may explore the interactions of this compound with biological targets. Its unique structure could provide clues about binding sites, enzymatic activity, or cellular processes. Investigating its effects on specific proteins or pathways could yield valuable insights.

Anticancer Research

Although not directly studied for anticancer properties, compounds with similar structural features have been evaluated for their effects on cancer cells. Researchers could investigate the cytotoxicity and potential anticancer activity of this compound or its derivatives .

Safety and Hazards

The related compound “{[5-(3,4-Dimethoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride” is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5/c1-30-22-12-11-16(13-24(22)31-2)23-14-17(28-33-23)15-27-26(29)25-18-7-3-5-9-20(18)32-21-10-6-4-8-19(21)25/h3-14,25H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVUMOMCDXBTRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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